N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate

Description

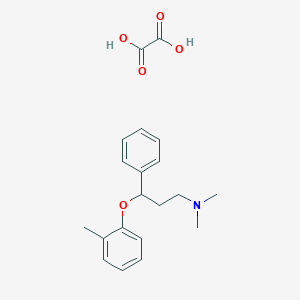

N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate is a tertiary amine salt with the molecular formula C₁₈H₂₃NO·C₂H₂O₄ (oxalate form). It features a propylamine backbone substituted with phenyl and o-tolyloxy (2-methylphenoxy) groups, with dimethylamine at the terminal nitrogen. The compound’s CAS number is 83015-25-2, and its molecular weight is 269.38 g/mol (free base) . It is primarily used in chemical synthesis and pharmaceutical research, though its hazards include acute oral toxicity (Category 4) and skin/eye irritation .

Properties

Molecular Formula |

C20H25NO5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N,N-dimethyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;oxalic acid |

InChI |

InChI=1S/C18H23NO.C2H2O4/c1-15-9-7-8-12-17(15)20-18(13-14-19(2)3)16-10-5-4-6-11-16;3-1(4)2(5)6/h4-12,18H,13-14H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

BQLMLCNKORRMJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN(C)C)C2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 359.42 g/mol. This compound is characterized by its oxalate salt form, which arises from the reaction of the corresponding amine with oxalic acid. It appears as a white to off-white solid and has limited solubility in common organic solvents such as acetone and methanol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Dissolving the corresponding amine in a suitable solvent (e.g., ethyl acetate).

- Adding an oxalic acid solution in the same solvent.

- Isolating the resulting oxalate salt through recrystallization techniques.

The melting point of this compound ranges from 101°C to 104°C, indicating its stability under moderate thermal conditions.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in pharmacology. The structural features suggest potential interactions with neurotransmitter systems, especially those involving serotonin and norepinephrine, which are crucial for mood regulation. This implies that the compound could have antidepressant effects .

The biological activity of this compound is hypothesized to involve modulation of monoaminergic systems. The compound may influence:

- Serotonin Receptors : Potential agonism or antagonism could affect mood and anxiety levels.

- Norepinephrine Transporters : Inhibition of these transporters may enhance norepinephrine availability, contributing to antidepressant effects.

Comparative Analysis with Related Compounds

To better understand its pharmacological profile, a comparative analysis with structurally related compounds can be insightful. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-(3-phenyl-3-o-methoxyphenoxy-propyl)-amine oxalate | C20H25NO5 | Contains a methoxy group enhancing lipophilicity |

| N,N-Dimethyl-(3-phenyl-3-p-chlorophenoxy-propyl)-amine oxalate | C20H24ClNO5 | Chlorine substitution may affect receptor affinity |

| N,N-Dimethyl-(3-phenyl-3-p-trifluoromethylphenoxy-propyl)-amine oxalate | C20H24F3NO5 | Trifluoromethyl group may enhance metabolic stability |

These variations can influence biological activities and pharmacological properties, warranting further investigation into their mechanisms.

In Vivo Studies

Further investigations are needed to evaluate the in vivo efficacy of this compound. However, related compounds have been tested in animal models, yielding insights into their potential therapeutic effects:

Chemical Reactions Analysis

Reaction Mechanism

The substitution reaction proceeds via an SN2 mechanism, where the hydroxyl group of o-cresol attacks the electrophilic carbon in the chlorinated amine. The phase-transfer catalyst facilitates the reaction by transferring the hydroxide ion from the aqueous layer to the organic layer .

Intermediate Formation

-

Chlorinated Amine : N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride acts as the starting material.

-

Substitution : Reaction with o-cresol replaces Cl⁻ with an o-tolyloxy group, yielding the free amine base.

-

Salt Formation : The free amine reacts with oxalic acid to form the oxalate salt, which is isolated as a white crystalline solid .

Comparative Analysis of Structural Variants

Substituent modifications on the phenoxy group significantly influence reactivity and physical properties. Below is a comparison of analogous compounds:

Critical Reaction Parameters

-

Solvent Choice : Ethyl acetate is preferred for salt formation due to its ability to dissolve both the amine and oxalic acid while facilitating recrystallization .

-

Temperature Control : Elevated temperatures (e.g., reflux conditions) are avoided during substitution to prevent decomposition .

-

Catalyst Role : Phase-transfer catalysts (e.g., triethylbenzylammonium chloride) accelerate the substitution reaction by stabilizing the transition state .

Challenges and Limitations

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Atomoxetine Hydrochloride

- Structure: (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.

- Key Differences : Replaces the dimethylamine group with a methylamine and is a hydrochloride salt.

- Properties: Used clinically as a norepinephrine reuptake inhibitor (ADHD treatment). The stereochemistry (R-configuration) and salt form enhance bioavailability compared to the dimethylated oxalate analogue .

(S)-(+)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine Oxalate

- Structure : Substitutes phenyl with 2-thienyl and o-tolyloxy with 1-naphthyloxy.

- Molecular weight: 401.48 g/mol .

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₃NO·C₂H₂O₄ | 269.38 (free base) | Phenyl, o-tolyloxy | Oxalate |

| Atomoxetine Hydrochloride | C₁₇H₂₁NO·HCl | 291.82 | Phenyl, o-tolyloxy | Hydrochloride |

| Naphthyloxy-Thienyl Oxalate | C₂₁H₂₃NO₅S | 401.48 | 1-Naphthyloxy, 2-thienyl | Oxalate |

| Trifluoromethyl Derivative | C₁₃H₁₆F₃N₂O | 316.35 | CF₃, amino-phenoxy | Free base |

Key Observations :

- Salt Effects : Hydrochloride salts (e.g., Atomoxetine) generally have higher aqueous solubility than oxalates, impacting pharmacokinetics .

- Electron-Deficient Groups : Trifluoromethyl substituents improve resistance to oxidative metabolism but may lower solubility .

Key Observations :

- Thiophene-containing analogues (e.g., naphthyloxy-thienyl) may pose additional toxicity risks due to sulfur reactivity .

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, analogous compounds are synthesized by reacting amines with substituted epoxides or aryl halides under reflux conditions. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used to stabilize intermediates .

- Catalysts : Base catalysts (e.g., triethylamine) improve reaction efficiency by deprotonating amines .

- Temperature : Reflux (70–100°C) is required to overcome activation barriers . Yield optimization requires strict control of stoichiometry (e.g., 10–50% excess amine) and reaction duration (7–8 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.2–2.5 ppm in H NMR. Aromatic protons from phenyl and o-tolyloxy groups resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 269.38 (free base) and fragmentation patterns corresponding to cleavage at the oxalate bridge .

- HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : The free base is lipophilic, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. The oxalate salt improves aqueous solubility slightly .

- Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the dimethylamino group. Stability in aqueous buffers is limited (t½ < 24 hours at pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in receptor binding assays?

Discrepancies may arise from:

- Enantiomeric purity : The compound’s stereochemistry (e.g., R vs. S configuration) significantly impacts receptor affinity. Use chiral HPLC or circular dichroism (CD) to verify enantiomeric excess .

- Assay conditions : Variations in buffer ionic strength (e.g., PBS vs. Tris) or co-solvents (e.g., DMSO concentration) alter binding kinetics .

- Reference standards : Cross-validate results with structurally similar controls (e.g., fluoxetine derivatives) .

Q. What advanced strategies can optimize the enantioselective synthesis of this compound for pharmacological studies?

- Chiral catalysts : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to control stereochemistry at the oxalate bridge .

- Asymmetric aminolysis : Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to bias the reaction pathway .

- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes (lipases) to achieve >90% enantiomeric excess .

Q. How does the substitution pattern (e.g., o-tolyloxy vs. p-trifluoromethylphenoxy) influence the compound’s physicochemical and biological properties?

- Lipophilicity : The o-tolyloxy group increases logP compared to p-substituted analogs, enhancing blood-brain barrier permeability .

- Receptor selectivity : Bulkier substituents (e.g., o-tolyloxy) reduce affinity for sigma receptors but improve interaction with serotonin transporters .

- Metabolic stability : Electron-withdrawing groups (e.g., trifluoromethyl) slow hepatic degradation by cytochrome P450 enzymes .

Q. What methodologies are recommended for detecting and quantifying this compound in complex biological matrices (e.g., plasma, brain tissue)?

- LC-MS/MS : Use a triple quadrupole system with multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/mL). Key transitions: m/z 269 → 121 (free base) .

- Sample preparation : Solid-phase extraction (C18 cartridges) with methanol:acetic acid (9:1) elution minimizes matrix interference .

- Internal standards : Deuterated analogs (e.g., d₃-dimethylamine) correct for ionization variability .

Q. How can researchers address conflicting data on the compound’s toxicity profile in preclinical models?

- Dose-dependent effects : Re-evaluate studies using standardized dosing regimens (e.g., OECD Guideline 423). Acute oral toxicity (LD₅₀) is category 4 (300–2000 mg/kg) .

- Metabolite profiling : Identify toxic metabolites (e.g., N-oxide derivatives) via high-resolution MS .

- Species-specific differences : Compare rodent and human hepatocyte assays to extrapolate toxicity thresholds .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.